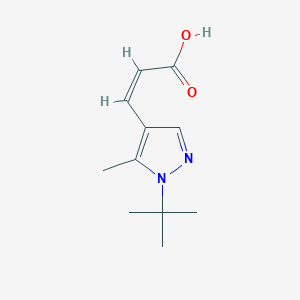
(Z)-3-(1-Tert-butyl-5-methylpyrazol-4-yl)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(1-Tert-butyl-5-methylpyrazol-4-yl)prop-2-enoic acid, also known as tBMPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of (Z)-3-(1-Tert-butyl-5-methylpyrazol-4-yl)prop-2-enoic acid involves the reaction of its α,β-unsaturated carbonyl group with cysteine residues in proteins. This reaction forms a covalent bond between this compound and the cysteine residue, which can lead to protein labeling or crosslinking. The selectivity of this compound for cysteine residues is due to the unique reactivity of cysteine thiol groups.
Biochemical and Physiological Effects:
This compound has been shown to have minimal effects on the biochemical and physiological properties of proteins. In one study, this compound was used to label cysteine residues in a protein, and the labeled protein retained its enzymatic activity. However, it is important to note that this compound can potentially affect the function of proteins if it reacts with critical cysteine residues.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (Z)-3-(1-Tert-butyl-5-methylpyrazol-4-yl)prop-2-enoic acid is its selectivity for cysteine residues in proteins, which allows for specific labeling or crosslinking of proteins. Additionally, this compound is relatively easy to synthesize and has a high yield. However, one limitation of this compound is its potential to react with critical cysteine residues in proteins, which can affect protein function. It is important to carefully design experiments using this compound to avoid unwanted effects on protein function.
Orientations Futures
There are several future directions for the use of (Z)-3-(1-Tert-butyl-5-methylpyrazol-4-yl)prop-2-enoic acid in scientific research. One direction is the development of new applications for this compound in protein labeling and crosslinking. Another direction is the design of new inhibitors that target cysteine residues in proteins using this compound as a starting point. Additionally, this compound can potentially be used in the study of protein-protein interactions and protein structure. Overall, this compound has the potential to be a valuable tool in scientific research.
Méthodes De Synthèse
The synthesis of (Z)-3-(1-Tert-butyl-5-methylpyrazol-4-yl)prop-2-enoic acid involves the reaction of 1-tert-butyl-5-methyl-4-pyrazolecarboxylic acid with acetic anhydride and triethylamine. The product is then treated with potassium hydroxide to obtain this compound. This synthesis method has been reported in a few research papers, and it is relatively simple and efficient.
Applications De Recherche Scientifique
TBMPA has been used in various scientific research applications, including protein labeling, protein crosslinking, and inhibitor design. In protein labeling, (Z)-3-(1-Tert-butyl-5-methylpyrazol-4-yl)prop-2-enoic acid can be used to selectively label cysteine residues in proteins, which allows for the study of protein structure and function. In protein crosslinking, this compound can crosslink two cysteine residues in a protein, which can help to identify protein-protein interactions. In inhibitor design, this compound can be used to design inhibitors that target cysteine residues in proteins.
Propriétés
IUPAC Name |
(Z)-3-(1-tert-butyl-5-methylpyrazol-4-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-8-9(5-6-10(14)15)7-12-13(8)11(2,3)4/h5-7H,1-4H3,(H,14,15)/b6-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMCBGCAJBMIGO-WAYWQWQTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C(C)(C)C)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C(C)(C)C)/C=C\C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

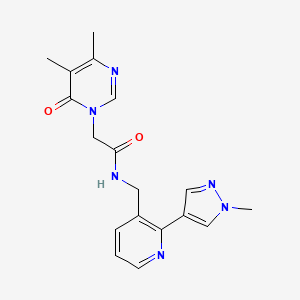
![N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2474471.png)

![2-(1,3-Benzodioxol-5-yl)-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanone](/img/structure/B2474474.png)


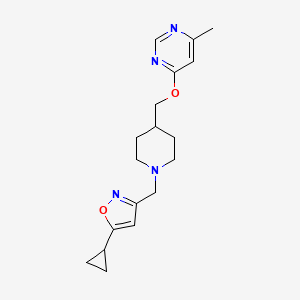

![2-[5-(4-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2474482.png)
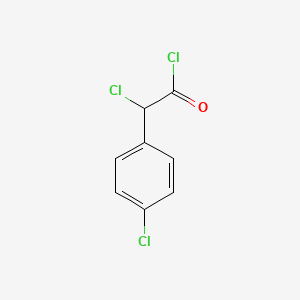
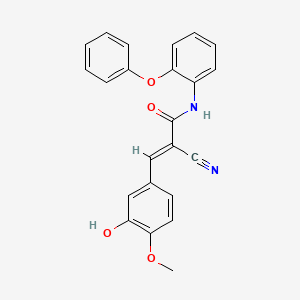
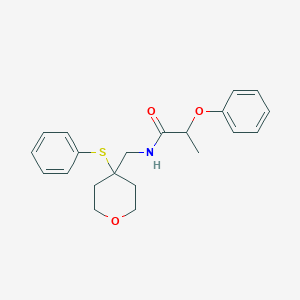
![1-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]methyl]-2-oxopyridine-4-carboxylic acid](/img/structure/B2474487.png)
